molecular formula C6H8O4S2 B14281697 2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone CAS No. 125659-27-0

2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone

Cat. No.: B14281697
CAS No.: 125659-27-0
M. Wt: 208.3 g/mol
InChI Key: UPESUSHMKAFOEB-UHFFFAOYSA-N
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Description

2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone is an organic compound characterized by its unique structure, which includes two sulfur atoms and multiple carbonyl groups

Preparation Methods

The synthesis of 2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the use of 1,4-dithiane derivatives, which undergo oxidation and subsequent functionalization to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple carbonyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

2,3-Dimethylidene-1lambda~6~,4lambda~6~-dithiane-1,1,4,4-tetrone can be compared with other similar compounds, such as:

Properties

CAS No.

125659-27-0

Molecular Formula

C6H8O4S2

Molecular Weight

208.3 g/mol

IUPAC Name

2,3-dimethylidene-1,4-dithiane 1,1,4,4-tetraoxide

InChI

InChI=1S/C6H8O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h1-4H2

InChI Key

UPESUSHMKAFOEB-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=C)S(=O)(=O)CCS1(=O)=O

Origin of Product

United States

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